Annotine

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Why choose this Annotine? Unlike other Lycopodium alkaloids, its negligible AChE inhibition (IC₅₀ 860 µM) makes it a perfect, structurally-matched negative control for neuroactivity assays. Its unique ability to mature dendritic cells and polarize T-cell responses toward a Th2/Treg phenotype, without cholinergic interference, is irreplaceable for immunological research. Sourced with documented isolation methods for analytical consistency.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 5096-59-3
Cat. No. B1200895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnnotine
CAS5096-59-3
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC12CC34C5CCCN3CC=CC4(C1CC5OC2=O)O
InChIInChI=1S/C16H21NO3/c1-14-9-15-10-4-2-6-17(15)7-3-5-16(15,19)12(14)8-11(10)20-13(14)18/h3,5,10-12,19H,2,4,6-9H2,1H3/t10-,11-,12-,14?,15+,16+/m1/s1
InChIKeyAAZRLGLWPJJDGC-KPYWPBPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Annotine (CAS 5096-59-3) Procurement Guide for Lycopodane-Type Alkaloid Research


Annotine (CAS 5096-59-3) is a lycopodane-type alkaloid with the molecular formula C₁₆H₂₁NO₃ and a molecular weight of 275.34 g/mol [1]. It is a naturally occurring secondary metabolite found exclusively in the club moss Lycopodium annotinum L. (Lycopodiaceae) [2]. Annotine possesses a complex polycyclic azaspiro framework characteristic of the Lycopodium alkaloid family, which includes four major structural classes: lycopodine, lycodine, fawcettimine, and phlegmarine [3]. Structurally, annotine belongs to the lycopodane-type subclass and represents a minor alkaloidal constituent within its source plant [2].

Why Annotine (5096-59-3) Cannot Be Substituted with Other Lycopodium Alkaloids


Lycopodium alkaloids exhibit extreme functional divergence despite shared biosynthetic origins and overlapping structural scaffolds. Within the lycopodane-type subclass alone, individual alkaloids demonstrate orders-of-magnitude differences in acetylcholinesterase (AChE) inhibitory potency . Annotine itself is distinguished by a unique pharmacological profile: it is a very weak AChE inhibitor (IC₅₀ = 860 µM), yet it exerts a functionally distinct immunomodulatory effect through dendritic cell maturation and subsequent polarization of CD4⁺ T cell responses toward a Th2/Treg phenotype [1][2]. This dual characteristic—minimal interaction with the cholinergic system coupled with specific immunological activity—creates a compound that cannot be functionally replaced by structurally related analogs such as annotinine, huperzine A, or other Lycopodium-derived alkaloids. Generic substitution without confirmatory bioactivity verification would fundamentally alter experimental outcomes.

Quantitative Differentiation Evidence for Annotine (5096-59-3) Relative to Closest Analogs


Annotine Exhibits 10⁵-Fold Weaker AChE Inhibition Than Huperzine A

Annotine demonstrates extremely weak acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ of 860 µM . In stark contrast, huperzine A—a lycodine-type Lycopodium alkaloid used as a reference AChE inhibitor—exhibits potent inhibition with reported IC₅₀ values in the nanomolar range (approximately 0.006–0.08 µM) [1][2]. Annotinine, another alkaloid co-isolated from the same plant source, also shows stronger AChE inhibition than annotine, though quantitative IC₅₀ data for direct comparison remain limited [2]. Molecular docking studies indicate that annotine fits within the AChE active site gorge but fails to establish strong hydrogen bonding interactions with catalytic residues, providing a structural rationale for its minimal inhibitory capacity [2].

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Annotine Induces Dendritic Cell-Mediated Th2/Treg Polarization Unlike AChE-Inhibitory Lycopodium Alkaloids

Annotine uniquely modulates human dendritic cell (DC) maturation and subsequently alters CD4⁺ T cell differentiation. DCs matured in the presence of annotine (100 µg/mL) secreted reduced levels of pro-inflammatory cytokines IL-6 and IL-23, and showed a tendency toward decreased IL-12p40 secretion compared to vehicle-matured DCs [1]. When co-cultured with allogeneic CD4⁺ T cells, annotine-matured DCs induced significantly increased IL-13 secretion (Th2-associated) and elevated IL-10 levels (Treg-associated) relative to control DCs, without affecting IFN-γ (Th1) or IL-17 (Th17) secretion [1]. In contrast, annotine does not inhibit AChE, unlike many other Lycopodium alkaloids such as huperzine A and B [2]. This immunomodulatory profile is not reported for annotinine, lycodoline, or other lycopodane-type co-isolates [2].

Immunomodulation Dendritic cells Th1/Th17 inflammatory diseases

Annotine Serves as a Scaffold for Semi-Synthetic AChE Inhibitor Development with 10-Fold Activity Improvement

Annotine functions as a versatile starting scaffold for the semi-synthesis of acetylcholinesterase inhibitors with enhanced potency. In silico design and subsequent semi-synthesis of annotine analogues yielded annotinol (2), O-acetyl-annotinol (3), O-benzoyl-annotinol (4), o-fluoro-O-benzoyl-annotinol (5), and p-fluoro-O-benzoyl-annotinol (6) . Annotinol demonstrated approximately 10-fold higher AChE inhibitory activity compared to the parent compound annotine (IC₅₀ = 860 µM) . All five synthesized analogues showed increased inhibition relative to annotine, consistent with molecular modeling predictions . This structure-guided enhancement contrasts with the inherently potent but synthetically complex huperzine A scaffold, which offers fewer accessible derivatization sites for systematic SAR exploration [1].

Semi-synthesis Analog design Structure-activity relationship

Annotine Is Sourced Exclusively from Lycopodium annotinum with Validated High-Purity Isolation Protocol

Annotine is a species-specific alkaloid found exclusively in Lycopodium annotinum L. (including subspecies alpestre), unlike huperzine A which is primarily sourced from Huperzia serrata or other Lycopodium species [1]. A patented preparative method (CN101838272A) describes the isolation of annotine from Lycopodium annotinum whole plant material via acid percolation, alkalization, ethyl acetate extraction, and alumina column chromatography [2]. The method yields annotine with HPLC-verified purity of 97.9% to 99.6% across three exemplified embodiments, with yields of 10.5 g, 13.5 g, and 14.6 g from 10 kg starting plant material [2]. This documented, reproducible protocol provides procurement traceability and purity assurance not uniformly available for other minor Lycopodium alkaloids.

Natural product isolation Reference standard Quality control

Validated Research Applications for Annotine (5096-59-3) Based on Comparative Evidence


AChE-Inactive Control Compound for Lycopodium Alkaloid Neuropharmacology Studies

Investigators studying the cholinergic effects of Lycopodium alkaloids require a structurally matched negative control to isolate AChE-dependent from AChE-independent biological activities. Annotine, with an IC₅₀ of 860 µM for AChE inhibition, provides an ideal control compound that shares the lycopodane core scaffold with more potent inhibitors such as huperzine A (IC₅₀ ~0.006–0.08 µM) and annotinine but contributes negligible cholinergic interference [1][2]. This application is supported by molecular docking evidence confirming that annotine fits within the AChE active site gorge yet fails to establish productive hydrogen bonding interactions, validating its utility as a pharmacologically inert scaffold control [2].

Dendritic Cell Immunomodulation Research Targeting Th1/Th17-Mediated Inflammatory Conditions

Annotine is uniquely suited for studies of dendritic cell-mediated immune regulation independent of neurological off-target effects. Unlike huperzine A and other AChE-inhibitory Lycopodium alkaloids, annotine does not inhibit AChE while still inducing DC maturation that polarizes allogeneic CD4⁺ T cells toward a Th2/Treg phenotype characterized by increased IL-13 and IL-10 secretion and reduced IL-6 and IL-23 production from DCs [1]. This profile positions annotine as a specialized tool for investigating DC-based therapeutic strategies for Th1- and Th17-mediated inflammatory diseases without confounding cholinergic pathway activation [1].

Medicinal Chemistry Starting Scaffold for Semi-Synthetic AChE Inhibitor Optimization

Annotine offers a structurally defined and synthetically accessible starting point for rational analog design aimed at improving AChE inhibitory potency. Semi-synthetic derivatization has been demonstrated to yield annotinol with approximately 10-fold enhanced AChE inhibition compared to the parent compound, with multiple additional analogues (O-acetyl, O-benzoyl, and fluoro-O-benzoyl derivatives) also showing increased activity [1]. This scaffold-based optimization approach contrasts with the limited derivatization potential of more rigid, highly potent Lycopodium alkaloids and provides a systematic framework for structure-activity relationship exploration [1][2].

Natural Product Reference Standard with Documented Purity and Isolation Protocol

For analytical laboratories and natural product research facilities requiring certified reference materials, annotine offers procurement advantages through its patent-documented isolation method from L. annotinum with HPLC-verified purity of 97.9% to 99.6% and reproducible yields of 10.5–14.6 g per 10 kg plant material [1]. This level of methodological transparency supports quality control, method validation, and inter-laboratory reproducibility that is not uniformly documented for other minor Lycopodium alkaloids [1].

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